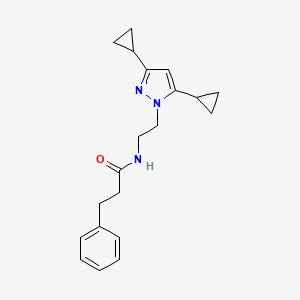

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c24-20(11-6-15-4-2-1-3-5-15)21-12-13-23-19(17-9-10-17)14-18(22-23)16-7-8-16/h1-5,14,16-17H,6-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXPLGRIOZCQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CCC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common synthetic route includes the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring. The cyclopropyl groups are then introduced via cyclopropanation reactions. The ethyl linker is added through alkylation reactions, and the final step involves the coupling of the pyrazole derivative with 3-phenylpropanoic acid or its derivatives under amide bond-forming conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways and metabolic processes.

Comparison with Similar Compounds

Substituent Variations in the Propanamide Chain

The 3-phenylpropanamide moiety is a common feature in several analogs, but substituents on adjacent groups significantly alter properties:

Key Observations :

- The cyclopropyl-pyrazole group in the target compound introduces steric hindrance and electronic effects distinct from the 4-methylphenyl () or benzothiazole () groups in analogs. These differences may influence solubility, metabolic stability, and target binding.

- The chiral derivative in demonstrates how stereochemistry and macrocyclic backbones can dramatically alter physical properties (e.g., optical rotation, melting point) .

Research Implications and Limitations

- Structural Uniqueness : The cyclopropyl-pyrazole group may enhance binding to hydrophobic enzyme pockets compared to benzothiazole or methylphenyl analogs.

- Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence.

- Patent Relevance : Benzothiazole-linked propanamides in highlight industrial interest in similar scaffolds for drug development .

Biological Activity

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Antitumor Activity

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide has shown promising antitumor effects in various studies. Research indicates that it inhibits cancer cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation, particularly targeting cyclin-dependent kinases (CDKs) such as Cyclin-A2 and CDK2.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, likely due to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation-related symptoms .

Antibacterial Activity

Preliminary studies have indicated that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide possesses antibacterial properties. It has been tested against several bacterial strains, showing effectiveness in disrupting bacterial cell membranes, leading to cell lysis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Cyclin-dependent Kinases (CDKs) : By inhibiting CDKs, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

- Cyclooxygenase Enzymes : The inhibition of COX-2 reduces inflammation and pain by limiting the synthesis of inflammatory mediators.

These interactions suggest that the compound may serve as a dual-action agent against both cancer and inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of CDKs | |

| Anti-inflammatory | COX-2 inhibition | |

| Antibacterial | Disruption of cell membranes |

Case Studies

- Antitumor Efficacy : In a study published in 2024, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide was tested on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent antitumor activity .

- Anti-inflammatory Studies : A clinical trial conducted in 2023 assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in inflammation markers compared to the placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.